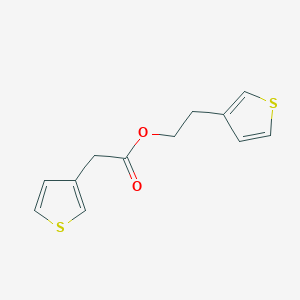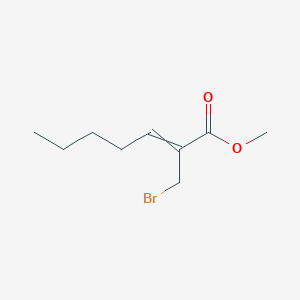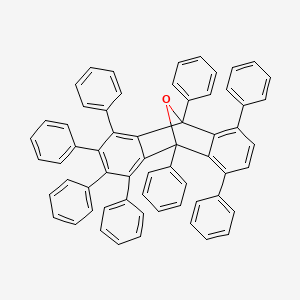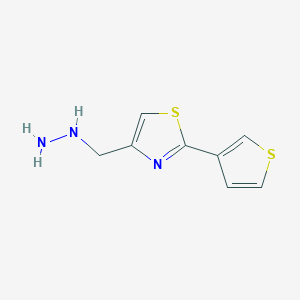
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sequence of amino acids linked by peptide bonds. The presence of the 6-aminohexanoyl group adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or active esters. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, depending on the presence of reactive groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application.
相似化合物的比较
Similar Compounds
- N-(6-aminohexanoyl)-6-aminohexanoic acid
- 6-aminohexanoate-dimer hydrolase
Uniqueness
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is unique due to its specific sequence of amino acids and the presence of the 6-aminohexanoyl group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
CAS 编号 |
923582-11-0 |
|---|---|
分子式 |
C25H47N7O6 |
分子量 |
541.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H47N7O6/c1-14(2)13-18(30-20(34)9-7-6-8-12-26)24(37)32-21(15(3)4)25(38)31-17(10-11-19(27)33)23(36)29-16(5)22(28)35/h14-18,21H,6-13,26H2,1-5H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,34)(H,31,38)(H,32,37)/t16-,17-,18-,21-/m0/s1 |
InChI 键 |
GQGNJHURQGFOGL-NTLWEQJWSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CCCCCN |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)


![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)




![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
